molecular formula C24H26Cl2N2O2S B12154460 (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one

(2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one

Cat. No.: B12154460
M. Wt: 477.4 g/mol
InChI Key: RTJOPWWNCWCCGP-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a dichlorophenyl group, an octyloxybenzylidene moiety, and a thiazolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.

    Formation of the Imino Group: The imino group can be formed by the condensation of the thiazolidinone derivative with an appropriate amine.

    Introduction of the Octyloxybenzylidene Moiety: The final step involves the condensation of the imino-thiazolidinone derivative with an octyloxybenzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: The compound may exhibit antimicrobial properties against various bacterial and fungal strains.

    Anti-inflammatory Activity: Potential use in the development of anti-inflammatory drugs.

Medicine

    Anticancer Activity: Research may explore its potential as an anticancer agent.

    Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Cosmetics: Applications in the formulation of cosmetic products.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through the inhibition or activation of these targets, leading to various biological responses. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(butyloxy)benzylidene]-1,3-thiazolidin-4-one
  • (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidin-4-one
  • (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(decyloxy)benzylidene]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one lies in its specific structural features, such as the octyloxybenzylidene moiety, which may impart unique biological activities and physicochemical properties compared to its analogs.

Properties

Molecular Formula

C24H26Cl2N2O2S

Molecular Weight

477.4 g/mol

IUPAC Name

(5Z)-2-(2,4-dichlorophenyl)imino-5-[(4-octoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H26Cl2N2O2S/c1-2-3-4-5-6-7-14-30-19-11-8-17(9-12-19)15-22-23(29)28-24(31-22)27-21-13-10-18(25)16-20(21)26/h8-13,15-16H,2-7,14H2,1H3,(H,27,28,29)/b22-15-

InChI Key

RTJOPWWNCWCCGP-JCMHNJIXSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.